molecular formula C27H25N3O8S B2415081 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate CAS No. 851093-59-9

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate

Cat. No.: B2415081
CAS No.: 851093-59-9
M. Wt: 551.57
InChI Key: NKEPVYBJWBCMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate is a useful research compound. Its molecular formula is C27H25N3O8S and its molecular weight is 551.57. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O8S/c1-4-36-23-16-11-19(17-24(23)37-5-2)27(31)38-26-25(18(3)28-29(26)20-9-7-6-8-10-20)39(34,35)22-14-12-21(13-15-22)30(32)33/h6-17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEPVYBJWBCMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-diethoxybenzoate is C24H19N3O6S. The compound features a pyrazole ring substituted with a nitrophenyl sulfonyl group and a diethoxybenzoate moiety. The presence of these functional groups is significant for its biological activity.

Antioxidant Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit substantial radical scavenging activity. In particular, compounds similar to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl have demonstrated antioxidant properties that surpass those of ascorbic acid in certain assays . This activity is attributed to the electron-donating ability of the nitro and sulfonyl groups, which stabilize free radicals.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production and the inhibition of cyclooxygenase enzymes . For instance, compounds with similar structures have shown efficacy in reducing inflammation in animal models, suggesting that this compound may exert similar effects.

Anticancer Activity

The anticancer potential of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl has been explored through in vitro studies. Notably, derivatives have been tested against various cancer cell lines, including colorectal carcinoma cells (RKO). These studies have demonstrated significant cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range . The mechanisms of action appear to involve apoptosis and autophagy pathways, with evidence suggesting that these compounds can activate p53-mediated apoptosis .

Synthesis and Evaluation

In one notable study, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, compounds structurally related to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl showed promising results in both antioxidant assays and cytotoxicity tests against cancer cell lines . The synthesis involved a multi-step process utilizing various reagents under controlled conditions to ensure high yields and purity.

Data Summary

Biological Activity Findings
Antioxidant ActivitySuperior radical scavenging compared to ascorbic acid
Anti-inflammatoryInhibition of inflammatory markers in vitro
Anticancer ActivityIC50 values as low as 6.2 µM against RKO cells

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfonamide/ester functionalities .
  • X-ray Crystallography :
    • Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
    • Refinement with SHELXL-2018/3, incorporating anisotropic displacement parameters for non-H atoms .
    • Visualization via ORTEP-3 for thermal ellipsoid modeling (probability level: 50%) .

How can discrepancies in anisotropic displacement parameters during crystallographic refinement be resolved?

Advanced
Discrepancies (e.g., Ueq > 0.08 Ų for nitro groups) require:

Data Reintegration : Check for absorption corrections (SADABS/TWINABS) and frame misalignment .

Alternative Models : Test twinning laws (e.g., two-domain pseudo-merohedral twinning) via Hooft y parameter analysis in PLATON .

Comparative Analysis : Reference bond-length/bond-angle trends from structurally related sulfonates (e.g., Wardell’s 4-nitrobenzenesulfonate derivatives) .

What methodologies assess the environmental fate of nitroaromatic-sulfonamide hybrids?

Advanced
Adopt the INCHEMBIOL tiered framework :

TierParameterMethod
1HydrolysisOECD 111 (pH 4/7/9, 50°C) with LC-MS monitoring
2Soil biodegradationISO 11266 (30-day test, CO₂ evolution via GC-TCD)
3Aquatic toxicityOECD 203 (Daphnia magna 48-hr EC50)
Data Interpretation :
  • Compare degradation rates against 4-nitrobenzoic acid (positive control).
  • Model nitro-group reduction potentials using Gaussian09 at B3LYP/6-311+G(d,p) .

How to design experiments to study structure-activity relationships (SAR) of pyrazole-sulfonamide hybrids?

Q. Advanced

Variable Substituents : Synthesize analogs with modified diethoxybenzoate (e.g., methoxy, halogen) and sulfonyl (e.g., methyl, trifluoromethyl) groups .

Biological Assays :

  • Enzyme inhibition (e.g., COX-2 IC50 via fluorometric assays).
  • Cytotoxicity (MTT assay on cancer cell lines, 72-hr exposure) .

Computational SAR :

  • Dock ligands into protein active sites (AutoDock Vina) using PDB 1CX2 (COX-2).
  • Calculate electrostatic potential maps (MEP) at DFT/B3LYP level .

What are the key challenges in achieving high-purity pyrazole derivatives during synthesis?

Q. Basic

  • Isomer Separation : Chromatographic resolution of 1,3- and 1,5-regioisomers using gradient elution (hexane → ethyl acetate) .
  • Byproduct Control :
    • Monitor Michael adducts via TLC (Rf 0.3–0.5 in 1:3 EtOAc/hexane).
    • Quench excess sulfonyl chloride with ice-cold NaHCO3.

How do substituents on the pyrazole ring influence electronic properties and reactivity?

Q. Advanced

  • Electron-Withdrawing Groups (NO₂, SO₂) : Increase electrophilicity at C-5, facilitating nucleophilic acyl substitutions (k = 0.15–0.22 min⁻¹ in DMF) .
  • Diethoxybenzoate : Enhances lipophilicity (logP = 3.2 ± 0.1), improving membrane permeability in cell-based assays .
  • Steric Effects : Ortho-substituents on the phenyl ring reduce rotational freedom (torsion angle Δ = 15° in X-ray structures) .

What computational methods complement experimental data in analyzing electronic properties?

Q. Advanced

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict UV-Vis spectra (TD-DFT) and compare with experimental λmax (310–330 nm) .

Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) from crystallographic data using CrystalExplorer .

MD Simulations : Assess solvation dynamics (water/DMSO) with GROMACS (10-ns trajectories) .

How can researchers address contradictions in biological activity data across similar derivatives?

Q. Advanced

Meta-Analysis : Pool IC50 data from ≥5 studies (e.g., COX-2 inhibition) and apply Cohen’s d statistic to quantify effect sizes .

Structural Clustering : Group compounds by substituent patterns (e.g., sulfonamide vs. carboxamide) and compare activity trends .

Assay Validation : Replicate key experiments under standardized conditions (e.g., 10% FBS, 37°C, pH 7.4) .

What protocols ensure reproducibility in crystallographic studies of sulfonamide derivatives?

Q. Advanced

Data Collection : Use a Bruker D8 Venture with Photon III detector (30 s/frame, 0.5° ω-scans) .

Refinement Checks :

  • Enforce similarity restraints (SIMU/DELU) for disordered ethoxy groups.
  • Validate using checkCIF/PLATON (alert level B/C acceptable) .

Deposition : Archive CIFs in the Cambridge Structural Database (CSD) with DOI-linked experimental details .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.